molecular formula C14H14O6S2Zn B086798 Benzenesulfonic acid, 4-methyl-, zinc salt CAS No. 13438-45-4

Benzenesulfonic acid, 4-methyl-, zinc salt

Cat. No. B086798
CAS RN: 13438-45-4
M. Wt: 407.8 g/mol
InChI Key: YISPIDBWTUCKKH-UHFFFAOYSA-L
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Patent
US04478926

Procedure details

To an appropriate vessel there is charged 618 gms (7.6 moles) of zinc oxide in an aqueous slurry. With vigorous stirring there is slowly added to the charge 650 gms (3.8 moles) of p-toluene sulfonic acid in 1 liter of water. The resulting reaction mixture produces an exotherm and heats up to a temperature of circa 100° C. With continued stirring, the mixture is allowed to cool to room temperature and then stood overnight. The crystal precipitate is then separated by filtration, washed and dried to obtain zinc p-toluene sulfonate.
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]1([CH3:13])[CH:8]=[CH:7][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:5][CH:4]=1>O>[C:3]1([CH3:13])[CH:4]=[CH:5][C:6]([S:9]([O-:12])(=[O:10])=[O:11])=[CH:7][CH:8]=1.[Zn+2:2].[C:3]1([CH3:13])[CH:4]=[CH:5][C:6]([S:9]([O-:12])(=[O:10])=[O:11])=[CH:7][CH:8]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
618 g
Type
reactant
Smiles
[O-2].[Zn+2]
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With vigorous stirring there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
produces an exotherm
CUSTOM
Type
CUSTOM
Details
heats up to a temperature of circa 100° C
STIRRING
Type
STIRRING
Details
With continued stirring
CUSTOM
Type
CUSTOM
Details
The crystal precipitate is then separated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[Zn+2].C1(=CC=C(C=C1)S(=O)(=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.